Spiradine F
Overview
Description
Spiradine F, also known as O-Acetylspiradine G, is a pyrrole alkaloid derived from the plant Spiraea japonica L. fil. This compound is notable for its ability to inhibit platelet-activating factor (PAF)-induced platelet aggregation, making it a significant subject of study in cardiovascular research .
Preparation Methods
The synthesis of Spiradine F involves several steps, typically starting with the extraction of the compound from Spiraea japonica. The synthetic route includes the acetylation of Spiradine G to form this compound. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine
Chemical Reactions Analysis
Spiradine F undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Scientific Research Applications
Spiradine F has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical reactions.
Biology: The compound’s ability to inhibit PAF-induced platelet aggregation makes it valuable in studying cardiovascular diseases.
Medicine: this compound is being explored for its potential therapeutic effects in preventing blood clots.
Industry: While its industrial applications are limited, it is used in the production of fine chemicals and intermediates
Mechanism of Action
The primary mechanism of action of Spiradine F involves the inhibition of the platelet-activating factor receptor (PAFR). By binding to this receptor, this compound prevents the activation of platelets, thereby inhibiting platelet aggregation. This action is crucial in preventing the formation of blood clots, which can lead to cardiovascular diseases .
Comparison with Similar Compounds
Spiradine F is unique among pyrrole alkaloids due to its specific inhibitory action on PAF-induced platelet aggregation. Similar compounds include:
Spiradine G: The precursor to this compound, which lacks the acetyl group.
Spiramine C: Another alkaloid from Spiraea japonica with similar biological activities.
Ginkgolide B: A compound with similar PAF-inhibitory properties but different structural characteristics
Properties
IUPAC Name |
[(1S,2R,5S,7R,8R,12R,13S,20S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19+,20-,21?,22+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMQRORNAEJTB-YBUCERMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]3(CCC[C@@]24[C@@H]5C[C@@H]6CC[C@@]5([C@@H]1OC4N7[C@H]3OCC7)CC6=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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